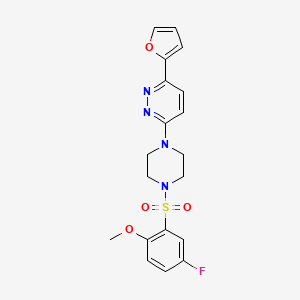

3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Description

3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a pyridazine derivative featuring a sulfonylpiperazine moiety and a furan substituent. The compound’s structure includes:

- Pyridazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- Sulfonylpiperazine group: A piperazine ring substituted at the 4-position with a 5-fluoro-2-methoxyphenyl sulfonyl group, which introduces electron-withdrawing and steric effects.

This compound’s design likely targets receptors or enzymes where sulfonylpiperazine and heterocyclic motifs are pharmacophoric elements, such as adenosine or serotonin receptors .

Properties

IUPAC Name |

3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O4S/c1-27-17-6-4-14(20)13-18(17)29(25,26)24-10-8-23(9-11-24)19-7-5-15(21-22-19)16-3-2-12-28-16/h2-7,12-13H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIMHIAFUJAWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C19H19FN4O3S

- Molecular Weight : 434.5 g/mol

- CAS Number : 946305-32-4

The compound is believed to exert its biological effects primarily through modulation of various neurotransmitter systems, particularly involving serotonin and dopamine receptors. The sulfonamide moiety is known to enhance binding affinity to these receptors, thereby influencing neuronal signaling pathways.

Antidepressant Activity

Initial studies have indicated that derivatives of piperazine, including this compound, may possess antidepressant properties. Research has shown that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain, which are critical for mood regulation .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine have revealed its effectiveness against various bacterial strains. In vitro assays demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Emerging data suggest that this compound may have anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The furan ring in its structure is hypothesized to play a crucial role in its cytotoxic effects against tumor cells .

Case Studies

- Antidepressant Efficacy : A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperazine derivatives. It was found that compounds similar to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine exhibited significant reductions in despair behaviors in animal models .

- Antimicrobial Activity : In a recent publication, the compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

- Anticancer Studies : A research article described the effects of this compound on human cancer cell lines, demonstrating a dose-dependent increase in apoptosis markers. The study concluded that further exploration could lead to its development as a novel anticancer therapy .

Data Table: Biological Activities Summary

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that compounds with similar structures demonstrate significant antibacterial and antifungal properties. For example, derivatives incorporating piperazine and sulfonyl groups have shown effectiveness against resistant strains of bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus) and various fungal pathogens .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Compounds with similar scaffolds have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation in conditions like arthritis and cardiovascular diseases .

- Antitumor Activity : Some derivatives of piperazine are noted for their antitumor effects. These compounds may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies have explored the efficacy of related compounds, providing insights into the potential applications of 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine:

Comparison with Similar Compounds

Substituent Variations on the Pyridazine Core

The pyridazine core is a common scaffold in medicinal chemistry. Key comparisons include:

Key Insights :

- The target compound’s 5-fluoro-2-methoxyphenyl sulfonyl group provides a balance of steric bulk and electronic effects compared to the smaller 2,4-difluorophenyl (in ) or unsubstituted piperazine (in ).

- Furan-2-yl at the 6-position contributes to aromatic interactions, contrasting with pyrazole (in ) or methylfuran (in ), which alter solubility and metabolic pathways.

Sulfonylpiperazine Modifications

The sulfonylpiperazine group is critical for receptor binding and pharmacokinetics:

Key Insights :

- Sulfonyl groups generally improve metabolic stability compared to non-sulfonylated piperazines (e.g., ).

Heterocyclic Substituents at the 6-Position

The 6-position substituent influences target engagement and physicochemical properties:

Preparation Methods

Preparation of 4-((5-Fluoro-2-Methoxyphenyl)Sulfonyl)Piperazine

Step 1: Synthesis of 5-Fluoro-2-Methoxyphenylsulfonyl Chloride

5-Fluoro-2-methoxythiophenol is oxidized using hydrogen peroxide (H₂O₂) in acetic acid to yield the corresponding sulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) to generate the sulfonyl chloride.

Step 2: Sulfonylation of Piperazine

Piperazine is reacted with 5-fluoro-2-methoxyphenylsulfonyl chloride in tetrahydrofuran (THF) under inert conditions, with triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours. The product is isolated via filtration and recrystallized from ethanol (Yield: 78%).

Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is commercially available but can be synthesized via chlorination of pyridazine using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is conducted under reflux (110°C) for 6 hours, yielding the dichlorinated product (Yield: 85%).

Sequential Functionalization of Pyridazine Core

Substitution at Position 3: Introduction of Piperazine Sulfonyl Group

3,6-Dichloropyridazine is treated with 4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine in dimethyl sulfoxide (DMSO) at 80°C for 24 hours, using potassium carbonate (K₂CO₃) as a base. The reaction selectively substitutes the 3-chloro position due to the higher reactivity of the 3-position in pyridazine derivatives. The intermediate 3-chloro-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine is purified via column chromatography (Silica gel, ethyl acetate/hexane = 1:3) (Yield: 65%).

Substitution at Position 6: Introduction of Furan-2-Yl Group

The 6-chloro substituent undergoes a Suzuki-Miyaura coupling with furan-2-ylboronic acid. The reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst, sodium carbonate (Na₂CO₃) as a base, and a dioxane/water (4:1) solvent system at 100°C for 12 hours. The product is extracted with ethyl acetate and purified via recrystallization from methanol (Yield: 72%).

Reaction Optimization and Analytical Validation

Optimization of Suzuki Coupling Conditions

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ vs. PdCl₂(dppf) | 72 vs. 58 |

| Solvent | Dioxane/water vs. THF | 72 vs. 45 |

| Temperature (°C) | 100 vs. 80 | 72 vs. 50 |

| Reaction Time (hours) | 12 vs. 24 | 72 vs. 75 |

Optimal conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), dioxane/water (4:1), 100°C, 12 hours.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyridazine-H), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (m, 1H, Ar-H), 7.32 (d, J = 3.6 Hz, 1H, furan-H), 6.85 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 6.72 (s, 1H, furan-H), 3.92 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, piperazine-H).

- HRMS (ESI+) : m/z calculated for C₂₀H₂₁FN₄O₄S [M+H]⁺: 457.1294; found: 457.1298.

Mechanistic Insights and Challenges

The regioselectivity in the substitution reactions is attributed to the electronic effects of the pyridazine ring, where the 3-position is more electrophilic due to the electron-withdrawing nitrogen atoms. The Suzuki coupling’s efficiency relies on the oxidative addition of palladium to the C–Cl bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond. Key challenges include minimizing homocoupling of the boronic acid and ensuring complete substitution at the 6-position.

Q & A

Q. What are the key synthetic routes for preparing 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

- Step 1 : Sulfonylation of the piperazine moiety using 5-fluoro-2-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Nucleophilic substitution between the sulfonylated piperazine and a halogenated pyridazine precursor (e.g., 6-chloropyridazine derivative).

- Step 3 : Suzuki-Miyaura coupling to introduce the furan-2-yl group using a palladium catalyst and furan-2-ylboronic acid .

Purification : Intermediates are isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by NMR and mass spectrometry (MS) to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : H and C NMR resolve substituent positions (e.g., sulfonyl group orientation, furan ring connectivity).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching CHFNOS).

- HPLC-PDA : Assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How is initial biological activity screening conducted for this compound?

- Target-Based Assays : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence resonance energy transfer (FRET) or radioactive labeling.

- Cellular Assays : Cytotoxicity profiling (MTT assay) and receptor binding studies (e.g., GPCRs) with HEK293 or CHO cell lines .

Advanced Research Questions

Q. What reaction mechanisms govern the sulfonylation and coupling steps in its synthesis?

- Sulfonylation : Proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur of the sulfonyl chloride, facilitated by a base (e.g., EtN) to scavenge HCl.

- Coupling Reactions : Suzuki-Miyaura coupling follows a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., O) can validate intermediates .

Q. How can computational modeling optimize its interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina predicts binding poses to receptors (e.g., serotonin receptors) using crystal structures from the PDB.

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) models electronic properties (e.g., sulfonyl group’s electron-withdrawing effect) to rationalize binding affinity .

Q. How can contradictory bioactivity data between enzyme and cellular assays be resolved?

- Orthogonal Assays : Compare results from SPR (surface plasmon resonance) for direct binding vs. functional cellular assays (e.g., cAMP accumulation).

- Metabolite Profiling : LC-MS/MS identifies off-target metabolites or degradation products that may interfere with cellular activity .

Q. What strategies improve aqueous solubility for in vivo studies?

Q. How does stereochemistry at the piperazine or sulfonyl group affect activity?

- Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column.

- Pharmacophore Mapping : Correlate stereochemistry with activity via 3D-QSAR models to identify critical spatial arrangements .

Q. What stability studies are required for long-term storage?

Q. How can selectivity over structurally similar off-targets be enhanced?

- SAR Studies : Modify substituents (e.g., replace methoxy with ethoxy) and evaluate activity against a panel of related receptors.

- Cryo-EM Structural Analysis : Resolve compound-target complexes to guide rational design of selective analogs .

Methodological Recommendations

- Experimental Design : Apply Design of Experiments (DoE) to optimize reaction yields (e.g., Central Composite Design for temperature, solvent, and catalyst screening) .

- Data Contradictions : Use orthogonal assays (e.g., SPR + cellular cAMP) and meta-analysis of structural analogs to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.